molecular formula C8H5NO3 B1282140 3-Cyano-2-hydroxybenzoic acid CAS No. 67127-84-8

3-Cyano-2-hydroxybenzoic acid

Cat. No. B1282140
CAS RN: 67127-84-8
M. Wt: 163.13 g/mol
InChI Key: YXONTGXEHMEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-2-hydroxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of 3-cyano-2-hydroxybenzoic acid. For instance, the synthesis of heterocyclic compounds derived from cyanoacetamide precursors , the use of o-iodoxybenzoic acid (IBX) in organic synthesis , and the characterization of co-crystals with hydroxy benzoic acids provide insights into the chemistry of cyano and hydroxy substituted benzoic acids.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-cyano heterocycles with ethyl cyanoacetate to produce cyanoacetamide derivatives, which are then transformed into various heterocyclic structures . The use of IBX for cyclization reactions and the synthesis of hydroxybenzothiazole derivatives could potentially be adapted for the synthesis of 3-cyano-2-hydroxybenzoic acid. Additionally, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid provides a practical approach that might be modified to synthesize the target compound by substituting the appropriate halogenated benzoic acid precursor.

Molecular Structure Analysis

While the molecular structure of 3-cyano-2-hydroxybenzoic acid is not directly analyzed in the papers, the structural characterization of co-crystals involving hydroxy benzoic acids and the analysis of polymorphs of dichloro-cyanobenzoic acid suggest that similar techniques could be used to determine the molecular structure of 3-cyano-2-hydroxybenzoic acid. Techniques such as X-ray crystallography, fluorescence spectroscopy, and Hirshfeld analysis would be relevant for this purpose.

Chemical Reactions Analysis

The papers describe various chemical reactions involving cyano and hydroxy functional groups. For example, the synthesis of heterocyclic compounds from cyanoacetamide derivatives involves multiple reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attack . The IBX-mediated cyclizations and the synthesis of benzofuran derivatives also provide insights into the types of chemical reactions that 3-cyano-2-hydroxybenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyano-2-hydroxybenzoic acid can be inferred from related compounds. For instance, the liquid crystal properties of a hydroxybenzoic acid ester and the solubility studies of co-crystals suggest that 3-cyano-2-hydroxybenzoic acid may exhibit unique solubility and phase behavior. The polymorphism of dichloro-cyanobenzoic acid and the synthesis of hydroxybenzoates also provide valuable information on the potential properties of the target compound.

Scientific Research Applications

Hydroxybenzoic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They can be classified as hydroxybenzoic (gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) and hydroxycinnamic acids (p-coumaric, caffeic, ferulic, and sinapic acids) and present high commercial value . They have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These properties support their application in the cosmetic, food, pharmaceutical, and health industries .

  • Pharmaceuticals : Hydroxybenzoic acids can be amidated to form a variety of amides, including 3-hydroxybenzamide and 3-hydroxy-N-methylbenzamide. These amides are used in a variety of applications, including as pharmaceuticals .
  • Dyes and Pigments : The amides formed from hydroxybenzoic acids are also used in the production of dyes and pigments .
  • Antioxidants : Hydroxybenzoic acids have excellent biochemical and antioxidant capabilities .
  • Anti-inflammatory : They have anti-inflammatory properties .
  • Antimicrobial : They have antimicrobial properties .
  • Food Technology : Due to their health benefits, they are attracting an ever-growing awareness in food technology .
  • Pharmaceuticals : Hydroxybenzoic acids can be amidated to form a variety of amides, including 3-hydroxybenzamide and 3-hydroxy-N-methylbenzamide. These amides are used in a variety of applications, including as pharmaceuticals .
  • Dyes and Pigments : The amides formed from hydroxybenzoic acids are also used in the production of dyes and pigments .
  • Antioxidants : Hydroxybenzoic acids have excellent biochemical and antioxidant capabilities .
  • Anti-inflammatory : They have anti-inflammatory properties .
  • Antimicrobial : They have antimicrobial properties .
  • Food Technology : Due to their health benefits, they are attracting an ever-growing awareness in food technology .

Safety And Hazards

3-Cyano-2-hydroxybenzoic acid is classified with the signal word “Warning” and is associated with hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 3-Cyano-2-hydroxybenzoic acid are not available, hydroxybenzoic acids in general are of interest in various fields, including food technology, medical, cosmetic, and pharmaceutical industries due to their potential health benefits .

properties

IUPAC Name

3-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXONTGXEHMEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308381
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-hydroxybenzoic acid

CAS RN

67127-84-8
Record name 3-Cyano-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67127-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.